Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 203587-56-8) is a pyrazolo[1,5-a]pyrimidine derivative with a 3-chlorophenyl substituent at position 3 and a methyl group at position 7. This compound is primarily utilized as a high-purity pharmaceutical intermediate, with applications in drug discovery and development . The ethyl ester group at position 6 enhances solubility in organic solvents, facilitating synthetic modifications.
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-8-18-15-14(9-19-20(15)10(13)2)11-5-4-6-12(17)7-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWAFSRCRNEWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC(=CC=C3)Cl)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid derivative.
Reduction: Reduction of the pyrazolo[1,5-a]pyrimidine core to simpler derivatives.
Substitution: Replacement of the chlorophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can yield carboxylic acids or esters.
Reduction can produce amines or alcohols.
Substitution can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential therapeutic effects, particularly in the treatment of viral infections and other diseases.
Antiviral Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral activity. For instance, compounds similar to this compound have shown effectiveness against various viral targets, suggesting a pathway for further drug development aimed at treating viral infections .
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been tested against bacteria and fungi, revealing promising results that could lead to new antimicrobial agents .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The following outline summarizes a common synthetic route:
- Step 1: Reaction of 3-amino-1H-pyrazole with appropriate aldehydes to form pyrazolopyrimidine intermediates.
- Step 2: Introduction of carboxylic acid derivatives to yield the desired ethyl ester.
This method allows for the efficient production of the compound with a yield often exceeding 70% .
Case Studies and Research Findings
Several studies have documented the biological activity and pharmacological potential of this compound and its derivatives:
Case Study 1: Antiviral Screening
In a high-throughput screening study, derivatives of pyrazolo[1,5-a]pyrimidines were tested for antiviral activity against specific viral strains. The results indicated that certain modifications to the structure significantly enhanced antiviral efficacy .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis demonstrated that substituents on the pyrazolo[1,5-a]pyrimidine framework influence biological activity. Variations in the chlorophenyl group were found to affect both potency and selectivity against target enzymes involved in viral replication .
Mechanism of Action
The mechanism by which Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For instance, if used as a pharmaceutical, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
Crystallographic and Spectroscopic Insights
- Target Compound: No crystal data provided, but analogs like Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exhibit non-planar envelope conformations (puckering parameters: Q = 0.125 Å, θ = 109.7°) and near-orthogonal dihedral angles between aromatic rings .
- Triazolo Derivatives : IR spectra show characteristic C=O (1666 cm⁻¹) and OH (3425 cm⁻¹) stretches, while ¹H-NMR confirms ethyl ester protons (δ 1.23–4.14 ppm) .
Biological Activity
Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 203587-56-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including antiproliferative effects, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C16H14ClN3O2
- Molecular Weight : 315.75 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a chlorophenyl substituent and an ethyl carboxylate group.
Antiproliferative Effects
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, a derivative of this compound demonstrated effective inhibition of tumor growth in MCF-7 breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, leading to DNA fragmentation .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several studies. It showed IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, indicating variable potency depending on the specific cellular context .
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with various protein targets, including EGFR and VGFR2. These studies revealed that the compound acts as a dual inhibitor, which could be beneficial for targeting multiple pathways in cancer therapy .
Case Studies
- Study on MCF-7 Cells : In one notable study, the compound was tested on MCF-7 cells where it not only inhibited cell proliferation but also induced apoptosis significantly more than standard treatments .
- Comparative Analysis : A comparative study involving various derivatives showed that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance biological activity. For example, compounds with additional halogen substitutions exhibited improved antiproliferative effects .
Summary of Biological Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.3 - 24 | Apoptosis induction |
| Other Derivative A | HEPG2 | 10 | Dual EGFR/VGFR2 inhibition |
| Other Derivative B | MDA-MB-231 | 15 | Cell cycle arrest |
Structural Variants and Their Activities
| Variant Structure | Antiproliferative Activity | Notes |
|---|---|---|
| Basic Structure | Moderate | Base for modifications |
| Chlorinated Variant | High | Enhanced binding affinity |
| Alkylated Variant | Variable | Depends on alkyl chain length |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation reactions using 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. For example:
- Step 1: React ethyl 4,4,4-trifluoro-3-oxobutanoate with substituted aldehydes (e.g., 3-chlorobenzaldehyde) and aminotetrazole in ethanol under reflux with catalytic HCl for 12 hours .
- Step 2: Remove solvent under reduced pressure, treat with p-toluenesulfonic acid in benzene to remove water via azeotropic distillation .
- Step 3: Recrystallize the product from ethanol to obtain single crystals for structural validation .
Alternative methods include ultrasound-assisted synthesis to improve yield (e.g., 96% yield under ultrasonic conditions) .
Q. How is X-ray crystallography applied to determine the structure of such compounds?
Methodological Answer: X-ray diffraction (XRD) using instruments like the Rigaku Saturn diffractometer (MoKα radiation, λ = 0.71075 Å) is standard. Key steps include:
- Data Collection: Measure reflections (e.g., 18,785 reflections) and refine using SHELX software .
- Structural Refinement: Analyze puckering parameters (e.g., Cremer-Pople parameters: ) to confirm ring conformations .
- Validation: Use hydrogen-bond geometry tables to assess intermolecular interactions (e.g., N–H⋯N bonds with ) .
Table 1: Crystallographic Parameters (Example from )
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| 0.065 |
Q. What biological activities have been observed in related pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Derivatives exhibit antitumor and anti-inflammatory properties:
- Antitumor Activity: Fluorine and nitrile substituents enhance inhibition of CDK2 enzyme and activity against HepG2, MCF-7, and A549 cell lines (IC values < 10 µM) .
- Anti-inflammatory Activity: Hybrids like methyl 3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate show COX-2 inhibition via FT-IR and NMR-validated interactions .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Regioselectivity is influenced by reaction conditions:
- Ionic vs. Acidic Conditions: Using ionic liquids (e.g., [BMIM]BF) favors formation of 2-amino-7-methyl-5-phenyl derivatives, while acidic conditions yield dihydro analogues .
- Catalyst Tuning: Adjusting HCl concentration during reflux alters the electron density at reactive sites, directing substitution to the 3- or 5-position .
Q. What strategies resolve data contradictions between computational models and experimental crystallographic data?
Methodological Answer: Address discrepancies via:
- Multi-Scan Absorption Correction: Apply software like CrystalClear to refine data from twinned crystals or high-resolution datasets .
- Hybrid Refinement: Combine SHELXL for small-molecule refinement with density functional theory (DFT) calculations to validate bond lengths and angles (e.g., C–C bonds within 1.48–1.52 Å) .
Q. How to design experiments to investigate substituent effects on biological activity?
Methodological Answer: Use a scaffold-hopping approach:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF, -CN) at the 5-aryl position to enhance antitumor activity .
- Biological Assays: Test derivatives against a panel of cell lines (e.g., Caco2 for cytotoxicity) and measure IC values using MTT assays .
- SAR Analysis: Correlate NMR chemical shifts (e.g., δ 8.79 ppm for pyrimidine protons) with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
